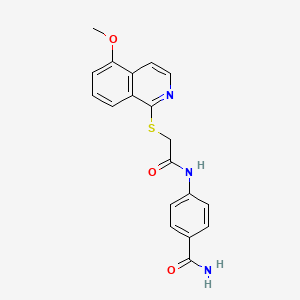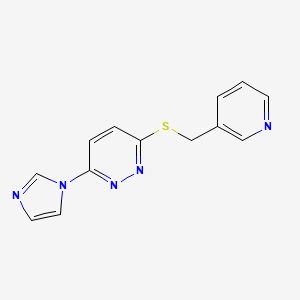
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide is a complex organic compound that features a benzamide core linked to a methoxyisoquinoline moiety through a thioacetamido bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
作用機序
Target of Action
Thiazoles and isoquinolines have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of thiazoles and isoquinolines also depends on their exact structure and functional groups. For example, some thiazole derivatives have been found to inhibit certain enzymes, which can lead to the death of bacterial or cancer cells .
Biochemical Pathways
Thiazoles and isoquinolines can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, which can lead to the death of bacterial or cancer cells .
Pharmacokinetics
The ADME properties of thiazoles and isoquinolines can vary widely depending on their exact structure and functional groups. Some thiazole derivatives are known to be well absorbed and extensively metabolized in the body .
Result of Action
The result of the action of thiazoles and isoquinolines can vary widely depending on their exact structure and functional groups. For example, some thiazole derivatives have been found to have anticancer effects, while others have antimicrobial effects .
Action Environment
The action, efficacy, and stability of thiazoles and isoquinolines can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide typically involves multiple steps, starting with the preparation of the methoxyisoquinoline derivative. This is followed by the introduction of the thioacetamido group and finally, the coupling with benzamide. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: These compounds share a similar thioacetamido group and exhibit diverse biological activities.
Isoquinoline Derivatives: These compounds share the methoxyisoquinoline moiety and are known for their pharmacological properties.
Uniqueness
4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-[[2-(5-methoxyisoquinolin-1-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-4-2-3-15-14(16)9-10-21-19(15)26-11-17(23)22-13-7-5-12(6-8-13)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYPYCGUGBZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2610535.png)


![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide](/img/structure/B2610542.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)

![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)
![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2610553.png)

![(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE](/img/structure/B2610557.png)
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2610558.png)
